Pentakis(dimethylamino)niobium, often abbreviated as Nb(NMe2)5, is a homoleptic organometallic compound of niobium. [, , ] It belongs to the class of metal amides, where the metal center is coordinated to amido ligands (-NR2). [] Nb(NMe2)5 is of significant interest in materials science, particularly in the field of thin film deposition techniques like atomic layer deposition (ALD) and chemical vapor deposition (CVD). [, , , , ] Its importance stems from its volatility and reactivity, making it a suitable precursor for depositing niobium-containing thin films, especially niobium oxide (Nb2O5) and niobium nitride (NbN). [, , ]
The synthesis of pentakis(dimethylamino)niobium typically involves the reaction of niobium pentachloride (NbCl5) with lithium dimethylamide (LiNMe2) in an appropriate solvent, usually diethyl ether or hexane. [, ] The reaction proceeds via a salt metathesis pathway, where the lithium chloride (LiCl) byproduct precipitates out, and the desired Nb(NMe2)5 can be isolated from the solution. [, ]
Pentakis(dimethylamino)niobium is highly reactive towards protic reagents like water, alcohols, and amines. [, , , ] These reactions result in the protolytic cleavage of the Nb-N bond and the formation of the corresponding niobium alkoxides, hydroxides, or imides. [, , , ] This reactivity is exploited in ALD and CVD processes where water or other oxygen sources react with Nb(NMe2)5 to deposit niobium oxide films. [, , ] Similarly, reactions with nitrogen sources like ammonia (NH3) or nitrogen plasma can lead to the formation of niobium nitride films. [, ] Notably, the use of different co-reactants in ALD and CVD processes can lead to the incorporation of other elements, like carbon, oxygen, or silicon, into the final films, allowing for fine-tuning of the film properties. [, ]
The mechanism of action of pentakis(dimethylamino)niobium in ALD and CVD processes involves a series of surface reactions. [, , , ] In a typical ALD process, the Nb(NMe2)5 precursor is first introduced into the reaction chamber, where it chemisorbs onto the substrate surface. [, ] Subsequent purging removes any unreacted precursor molecules. [, ] Then, a co-reactant, such as water or ozone, is introduced, reacting with the adsorbed Nb(NMe2)5 and leading to the formation of a layer of niobium oxide. [, ] Another purging step removes the reaction byproducts, completing one ALD cycle. [, ] This cycle can be repeated multiple times to achieve the desired film thickness. The self-limiting nature of the surface reactions ensures precise thickness control and excellent uniformity of the deposited films. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: